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molecular formula C6H3Cl3O<br>C6H3Cl3O<br>C6H2Cl3(OH) B144370 2,4,5-Trichlorophenol CAS No. 95-95-4

2,4,5-Trichlorophenol

Cat. No. B144370
M. Wt: 197.4 g/mol
InChI Key: LHJGJYXLEPZJPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04346248

Procedure details

The above objects have been achieved by the synthesis of 2,4,5-trichlorophenoxyacetic acid and its intermediate, 2,4,5-trichlorophenol, which are free from contamination with 2,3,7,8-tetrachloro-dibenzo-p-dioxin (TCDD). The synthesis involves the nitration of 1,2,4-trichlorobenzene to form 1,2,4-trichloro-5-nitrobenzene, which is reduced (usually with hydrogen) to produce 2,4,5-trichloroaniline. The 2,4,5-trichloroaniline is reacted with sulfuric acid and a nitrite to form 2,4,5-trichlorobenzenediazonium sulfate, which is reacted with water and distilled to produce 2,4,5-trichlorophenol which is analytically free of TCDD. The 2,4,5-trichlorophenol is reacted with monochloroacetic acid in the presence of aqueous base, followed by acidification, to produce 2,4,5-trichlorophenoxyacetic acid which also is analytically free of TCDD.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C(Cl)=CC2OC3C=C(Cl)C(Cl)=CC=3OC=2C=1.[Cl:19][C:20]1[CH:25]=[C:24]([Cl:26])[C:23]([Cl:27])=[CH:22][C:21]=1[OH:28].Cl[CH2:30][C:31]([OH:33])=[O:32]>>[Cl:19][C:20]1[CH:25]=[C:24]([Cl:26])[C:23]([Cl:27])=[CH:22][C:21]=1[O:28][CH2:30][C:31]([OH:33])=[O:32]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC2=C(OC3=C(O2)C=C(C(=C3)Cl)Cl)C=C1Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)Cl)Cl)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(OCC(=O)O)C=C(C(=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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